1-Azido-1-nitrocyclohexane
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Overview
Description
1-Azido-1-nitrocyclohexane is an organic compound characterized by the presence of both azide and nitro functional groups attached to a cyclohexane ring
Preparation Methods
1-Azido-1-nitrocyclohexane can be synthesized through radical-nucleophilic substitution reactions. One common method involves the reaction of cyclohexanone with sodium azide and a nitro compound under specific conditions to yield the desired product . The reaction typically proceeds via the formation of intermediate radical anions, followed by oxidative addition . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Azido-1-nitrocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with azide ions or other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, such as using hydrogenation or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different products depending on the reagents and conditions used.
Common reagents for these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed from these reactions can include amines, substituted cyclohexanes, and other derivatives .
Scientific Research Applications
1-Azido-1-nitrocyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including amines and other nitrogen-containing molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-Azido-1-nitrocyclohexane involves its ability to participate in radical-nucleophilic substitution reactions. The azide group can act as a nucleophile, attacking electrophilic centers in other molecules, while the nitro group can undergo reduction or oxidation, leading to various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1-Azido-1-nitrocyclohexane can be compared to other similar compounds, such as 2-Azido-2-nitropropane and other nitroazides . These compounds share similar functional groups but differ in their structural arrangements and reactivity. The uniqueness of this compound lies in its cyclohexane ring, which imparts distinct conformational and steric properties compared to linear or branched analogs .
Similar Compounds
- 2-Azido-2-nitropropane
- 1-Azido-1,1-dinitroalkanes
- Other nitroazides
Properties
CAS No. |
85632-90-2 |
---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-azido-1-nitrocyclohexane |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-6(10(11)12)4-2-1-3-5-6/h1-5H2 |
InChI Key |
SCYMXLUIWYAIQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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